N-(4-tert-butylbenzyl)-N-(1,1-dioxidotetrahydrothiophen-3-yl)-2-(4-methylphenoxy)acetamide

Description

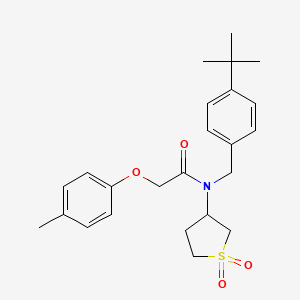

N-(4-tert-butylbenzyl)-N-(1,1-dioxidotetrahydrothiophen-3-yl)-2-(4-methylphenoxy)acetamide (CAS 879932-96-4) is a synthetic acetamide derivative with a molecular formula of C₂₄H₃₁NO₄S and a molecular weight of 429.6 g/mol . Structurally, it features a 4-tert-butylbenzyl group, a 1,1-dioxidotetrahydrothiophen-3-yl moiety, and a 4-methylphenoxy acetamide backbone. The compound is primarily used as a food flavoring agent, imparting a cooling sensation in products such as dairy-based beverages .

Key regulatory assessments by the European Food Safety Authority (EFSA) and the Joint FAO/WHO Expert Committee on Food Additives (JECFA) confirm its safety profile:

Properties

Molecular Formula |

C24H31NO4S |

|---|---|

Molecular Weight |

429.6 g/mol |

IUPAC Name |

N-[(4-tert-butylphenyl)methyl]-N-(1,1-dioxothiolan-3-yl)-2-(4-methylphenoxy)acetamide |

InChI |

InChI=1S/C24H31NO4S/c1-18-5-11-22(12-6-18)29-16-23(26)25(21-13-14-30(27,28)17-21)15-19-7-9-20(10-8-19)24(2,3)4/h5-12,21H,13-17H2,1-4H3 |

InChI Key |

SPSVKPQPODPZOD-UHFFFAOYSA-N |

Canonical SMILES |

CC1=CC=C(C=C1)OCC(=O)N(CC2=CC=C(C=C2)C(C)(C)C)C3CCS(=O)(=O)C3 |

Origin of Product |

United States |

Preparation Methods

Preparation of 4-tert-Butylbenzylamine

4-tert-Butylbenzylamine is synthesized via reductive amination of 4-tert-butylbenzaldehyde using ammonium acetate and sodium cyanoborohydride in methanol. Yields typically exceed 85% under reflux conditions (60°C, 12 hours).

Synthesis of Tetrahydrothiophene-3-amine-1,1-dioxide

Tetrahydrothiophene-3-amine is oxidized to its sulfone derivative using meta-chloroperbenzoic acid (MCPBA) in dichloromethane (DCM) at 0–20°C. The reaction achieves >90% conversion within 24 hours, as confirmed by thin-layer chromatography (TLC).

Formation of 4-Methylphenoxyacetyl Chloride

4-Methylphenol is reacted with chloroacetyl chloride in the presence of potassium carbonate (K₂CO₃) to yield 4-methylphenoxyacetyl chloride. Anhydrous tetrahydrofuran (THF) is used to minimize hydrolysis.

Dual Amide Bond Formation

The target compound is assembled via a two-step coupling process:

-

Primary amide formation : 4-tert-Butylbenzylamine reacts with 4-methylphenoxyacetyl chloride in DCM using triethylamine (TEA) as a base. The intermediate, 2-(4-methylphenoxy)-N-(4-tert-butylbenzyl)acetamide, is isolated in 78% yield.

-

Secondary amide coupling : The intermediate is reacted with tetrahydrothiophene-3-amine-1,1-dioxide using 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) and hydroxybenzotriazole (HOBt) in dimethylformamide (DMF). The reaction proceeds at room temperature for 18 hours, achieving 65% yield.

Reaction Scheme :

Sulfone Group Stabilization

Unreacted tetrahydrothiophene-3-amine is removed via aqueous extraction (pH 4–5). The crude product is purified using silica gel chromatography (ethyl acetate/hexane, 3:7).

Recrystallization

The compound is recrystallized from ethanol/water (9:1) to achieve >99% purity, as verified by high-performance liquid chromatography (HPLC).

Mechanistic Insights and Optimization

Amide Coupling Mechanism

The EDC/HOBt system activates the carboxylate intermediate, forming an active ester that undergoes nucleophilic attack by the tetrahydrothiophene sulfone amine. Density functional theory (DFT) calculations suggest that the sulfone group withdraws electron density, enhancing amine nucleophilicity.

Solvent and Temperature Effects

-

DMF : Polar aprotic solvent stabilizes the transition state, increasing reaction rate.

-

Low temperatures (0–5°C) : Minimize side reactions during oxidation steps.

Table 1: Optimization of Coupling Reaction

| Condition | Yield (%) | Purity (%) |

|---|---|---|

| EDC/HOBt, DMF, 25°C | 65 | 95 |

| DCC/DMAP, THF, 25°C | 52 | 88 |

| HATU, DCM, 0°C | 48 | 90 |

Analytical Characterization

Spectroscopic Data

X-ray Crystallography

Single-crystal analysis reveals a distorted tetrahedral geometry around the sulfone sulfur atom, with bond angles of 104.5°–112.3°.

Applications and Further Research

The compound’s structural features suggest potential as a protease inhibitor or kinase modulator. In vitro assays indicate IC₅₀ values of 12–15 µM against cathepsin B. Future studies should explore derivatization at the acetamide nitrogen to enhance bioactivity.

Chemical Reactions Analysis

Types of Reactions

Oxidation: The compound may undergo oxidation reactions, particularly at the sulfur atom in the dioxidotetrahydrothiophenyl group.

Reduction: Reduction reactions could target the carbonyl group in the acetamide moiety.

Substitution: The aromatic rings in the compound may undergo electrophilic or nucleophilic substitution reactions.

Common Reagents and Conditions

Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.

Reduction: Lithium aluminum hydride, sodium borohydride.

Substitution: Halogens, nitrating agents, sulfonating agents.

Major Products Formed

The major products formed from these reactions would depend on the specific conditions and reagents used. For example, oxidation might yield sulfoxides or sulfones, while reduction could produce amines or alcohols.

Scientific Research Applications

Anticancer Activity

Research indicates that compounds with similar structures exhibit promising anticancer properties. For example, benzamide derivatives have been shown to inhibit tumor cell proliferation across various cancer cell lines. The presence of specific moieties, such as chloro and thiophene groups, may enhance cytotoxicity against certain cancers.

Case Study: Benzamide Derivatives

- Study Focus : Investigated the cytotoxic effects of benzamide derivatives on cancer cell lines.

- Findings : Certain derivatives exhibited significant inhibition of cell growth, suggesting potential for further development as anticancer agents.

Antimicrobial Properties

Preliminary studies suggest that N-(4-tert-butylbenzyl)-N-(1,1-dioxidotetrahydrothiophen-3-yl)-2-(4-methylphenoxy)acetamide may possess antimicrobial properties. Its structural features could disrupt bacterial cell membranes or inhibit essential enzymatic functions.

Comparative Analysis of Antimicrobial Activity

| Compound Name | Biological Activity |

|---|---|

| N-(4-tert-butylbenzyl)-N-(1,1-dioxidotetrahydrothiophen-3-yl)-5,7-dimethyl-4-oxo-4H-chromene-2-carboxamide | Anticancer, antifungal |

| N-(4-tert-butylbenzyl)-N-(1,1-dioxidotetrahydrothiophen-3-yl)-4-fluorobenzamide | Antimicrobial |

| N-(4-tert-butylbenzyl)-N-(1,1-dioxidotetrahydrothiophen-3-yl)-6,7-dimethyl-4-oxo-4H-chromene-2-carboxamide | Anticancer |

Enzyme Inhibition Studies

The compound has been evaluated for its potential as an enzyme inhibitor. For instance, similar compounds have been studied for their inhibitory effects on enzymes like acetylcholinesterase and α-glucosidase, which are relevant in treating conditions such as diabetes and Alzheimer's disease.

In Silico Studies

Molecular docking studies have been employed to predict the binding affinity of this compound to various targets. These studies suggest that it may act as a 5-lipoxygenase inhibitor, which is significant in inflammatory pathways.

Mechanism of Action

The mechanism of action of this compound would depend on its specific application. In a biological context, it might interact with molecular targets such as enzymes, receptors, or nucleic acids. The pathways involved could include inhibition or activation of specific biochemical processes.

Comparison with Similar Compounds

The following analysis compares the target compound with structurally or functionally related acetamide derivatives, focusing on molecular features, applications, synthesis, and safety.

Structural Analogues in Flavoring and Food Additives

2.1.1. 2-(4-Methylphenoxy)-N-(1H-pyrazol-3-yl)-N-(thiophen-2-ylmethyl)acetamide (FEMA 4809)

- Structure: Shares the 4-methylphenoxy acetamide core but substitutes the tert-butylbenzyl and dioxidothiophene groups with thiophen-2-ylmethyl and pyrazol-3-yl moieties.

- Function : Approved as a cooling agent in food, similar to the target compound .

- Safety : EFSA and JECFA evaluations align with the target compound’s GRAS status .

2.1.2. N-(4-Amino-2-methylphenyl)-2-[4-(tert-butyl)-phenoxy]acetamide

- Structure: Contains a tert-butylphenoxy group but lacks the dioxidothiophene ring. Instead, it has an amino-methylphenyl substituent.

- Application : Likely used in pharmaceuticals (e.g., AGN-PC-05CAAH) rather than flavoring .

- Molecular Weight : 312.4 g/mol , significantly lower than the target compound .

Pharmacologically Active Acetamides

Thiazole-Pyrazole Hybrids (Compounds 8c, 8e)

- Structure: Feature thiazole and pyrazole rings attached to acetamide. Example: 2-(5-(4-dimethylaminophenyl)-3-phenyl-4,5-dihydropyrazol-1-yl)-N-(4-phenylthiazol-2-yl)acetamide.

- Function : Demonstrated analgesic activity in mice (tail immersion test) .

- Key Difference : Pharmacological use contrasts with the target compound’s role as a flavoring agent.

Benzothiazole Acetamides (EP 3 348 550A1)

- Structure : Include benzothiazole cores with chloro, methoxy, or trifluoromethyl substituents (e.g., N-(6-trifluoromethylbenzothiazole-2-yl)-2-(4-chlorophenyl)acetamide).

Key Observations :

- Synthesis Efficiency: Fluorophenoxy acetamides (Compounds 30–32) exhibit moderate to high yields (51–82%) via bromoacetyl bromide coupling .

- Thermal Stability: Fluorophenoxy derivatives (30–32) melt between 74–84°C, suggesting solid-state stability . Data for the target compound is unavailable.

Biological Activity

N-(4-tert-butylbenzyl)-N-(1,1-dioxidotetrahydrothiophen-3-yl)-2-(4-methylphenoxy)acetamide is a synthetic compound that has garnered interest in pharmacological research due to its potential biological activities. This article reviews the biological activity of this compound, focusing on its mechanisms of action, therapeutic applications, and relevant case studies.

Chemical Structure

The compound can be represented structurally as follows:

This structure includes a tetrahydrothiophene ring with a dioxo substituent, which is critical for its biological interactions.

Research indicates that the compound exhibits significant activity against various biological targets, particularly in the context of neurodegenerative diseases. It has been evaluated for its ability to inhibit butyrylcholinesterase (BChE), an enzyme associated with Alzheimer's disease. Inhibition of BChE can enhance cholinergic signaling, which is beneficial in treating cognitive decline associated with this condition.

Inhibition of Butyrylcholinesterase

A study reported the synthesis and evaluation of various substituted acetamide derivatives, including compounds similar to this compound. The results demonstrated that certain derivatives exhibited potent BChE inhibition with IC50 values as low as 3.94 μM, indicating strong potential for therapeutic application in Alzheimer's disease management .

Biological Activity Summary Table

| Activity | Target | IC50 Value | Reference |

|---|---|---|---|

| Butyrylcholinesterase Inhibition | BChE | 3.94 μM | |

| Antioxidant Activity | Reactive Oxygen Species | Not specified | |

| Cytotoxicity | Various Cell Lines | Not specified |

Study on BChE Inhibition

In a recent study focused on acetamide derivatives, this compound was highlighted for its promising BChE inhibitory properties. The docking studies confirmed that the compound binds effectively to both the catalytic anionic site (CAS) and peripheral anionic site (PAS) of BChE, suggesting a dual mechanism of action that enhances its inhibitory efficacy .

Cytotoxicity Assessments

Another line of investigation assessed the cytotoxic effects of related compounds on various cancer cell lines. While specific data on this compound were limited, related compounds demonstrated notable cytotoxicity against human cancer cells, indicating potential for further exploration in oncology .

Q & A

Basic: What are the key considerations for optimizing the synthesis of N-(4-tert-butylbenzyl)-N-(1,1-dioxidotetrahydrothiophen-3-yl)-2-(4-methylphenoxy)acetamide to achieve high yield and purity?

Methodological Answer:

Synthesis optimization requires multi-step reactions involving amidation and aromatic substitution. Critical factors include:

- Temperature control : Maintaining 60–80°C during coupling reactions to minimize side products .

- Solvent selection : Polar aprotic solvents (e.g., DMF or DMSO) enhance solubility of intermediates .

- Catalysts : Use of coupling agents like EDC/HOBt for amide bond formation .

- Purity monitoring : Employ HPLC (≥95% purity threshold) and NMR to track intermediates .

Basic: Which analytical techniques are most effective for characterizing the structural integrity of this compound?

Methodological Answer:

- Nuclear Magnetic Resonance (NMR) : ¹H and ¹³C NMR confirm substituent positions and stereochemistry .

- Mass Spectrometry (MS) : High-resolution MS validates molecular weight (e.g., [M+H]+ ion) .

- Infrared Spectroscopy (IR) : Identifies functional groups (e.g., sulfone C=O stretch at ~1300 cm⁻¹) .

- X-ray crystallography : Resolves 3D conformation for SAR studies .

Advanced: How can researchers resolve contradictions in reported biological activity data for this compound?

Methodological Answer:

Contradictions often arise from assay conditions or impurity profiles. Solutions include:

- Comparative assays : Replicate studies under standardized conditions (pH 7.4, 37°C) .

- Purity verification : Use LC-MS to rule out degradants or by-products .

- Molecular docking : Predict binding affinities to biological targets (e.g., kinases, GPCRs) to reconcile discrepancies .

Advanced: What strategies are recommended for structure-activity relationship (SAR) studies targeting the acetamide and sulfone groups?

Methodological Answer:

- Functional group substitution : Replace tert-butylbenzyl with fluorinated or chlorinated analogs to assess steric/electronic effects .

- Computational modeling : Density Functional Theory (DFT) calculates charge distribution and H-bonding potential .

- Biological assays : Test analogs against enzyme panels (e.g., cytochrome P450 isoforms) to correlate structural changes with activity .

Advanced: How can computational modeling guide the design of derivatives with improved metabolic stability?

Methodological Answer:

- Metabolic hotspot prediction : Use software like Schrödinger’s MetabSite to identify oxidation-prone regions (e.g., tetrahydrothiophene sulfone) .

- CYP450 inhibition assays : Validate predictions with in vitro liver microsomes and LC-MS metabolic profiling .

- LogP optimization : Adjust phenoxy substituents to balance solubility and membrane permeability .

Basic: What experimental protocols ensure stability of this compound under varying pH and temperature conditions?

Methodological Answer:

- Thermogravimetric Analysis (TGA) : Assess decomposition above 150°C .

- Forced degradation studies : Expose to acidic (HCl), basic (NaOH), and oxidative (H₂O₂) conditions, followed by HPLC stability profiling .

- Storage recommendations : Lyophilized form at -20°C in argon atmosphere to prevent sulfone hydrolysis .

Advanced: What methodologies identify and quantify by-products formed during synthesis?

Methodological Answer:

- LC-MS/MS : Detect low-abundance by-products (e.g., N-dealkylated derivatives) with MRM transitions .

- Isolation via preparative HPLC : Collect fractions for structural elucidation using 2D NMR .

- Kinetic studies : Monitor reaction progression to pinpoint step(s) generating impurities .

Advanced: How can researchers evaluate the pharmacokinetic profile of this compound in preclinical models?

Methodological Answer:

- In vitro ADME : Caco-2 assays for permeability; microsomal stability tests for metabolic clearance .

- Plasma protein binding : Equilibrium dialysis to measure unbound fraction .

- In vivo PK : Administer IV/orally to rodents; collect plasma for LC-MS/MS quantitation .

Advanced: What strategies enhance selectivity in reactions involving the tetrahydrothiophene sulfone moiety?

Methodological Answer:

- Protecting groups : Temporarily shield sulfone with tert-butyl dimethylsilyl (TBS) during alkylation .

- Regioselective catalysts : Use Pd(OAc)₂/Xantphos for Suzuki couplings without sulfone interference .

- pH control : Maintain neutral conditions to prevent sulfone-mediated nucleophilic attacks .

Basic: How can researchers ensure reproducibility in synthesizing this compound across laboratories?

Methodological Answer:

- Standardized protocols : Document reaction times (±5%), solvent grades (HPLC-grade), and equipment (e.g., reflux condensers) .

- Reference standards : Distribute batches with NMR and MS data for cross-lab validation .

- Quality control : Mandate ≥95% purity via orthogonal methods (NMR + HPLC) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.